molecular formula C17H17FN6O3S B6424862 3-(2-fluorobenzenesulfonamido)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2034531-85-4

3-(2-fluorobenzenesulfonamido)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

Cat. No.: B6424862
CAS No.: 2034531-85-4
M. Wt: 404.4 g/mol
InChI Key: SHFLESWORULHPR-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 2-fluorobenzenesulfonamide core with a 1,2,3-triazole-pyridine moiety linked via a propanamide bridge. Its structure is characterized by:

  • A sulfonamide group (known for antibacterial properties) .
  • A 1,2,3-triazole ring (implicated in antifungal and anticancer activities) .
  • A pyridin-4-yl substituent, which enhances solubility and target-binding interactions .
  • A fluorine atom on the benzene ring, which improves metabolic stability and bioavailability .

The synthesis involves multi-step reactions, including sulfonamide formation, click chemistry for triazole assembly, and amide coupling, with strict control of temperature and solvent selection to achieve high yields (>75%) and purity (>95%) . Characterization via NMR and mass spectrometry confirms its structural integrity .

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3S/c18-15-3-1-2-4-16(15)28(26,27)21-10-7-17(25)20-11-13-12-24(23-22-13)14-5-8-19-9-6-14/h1-6,8-9,12,21H,7,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFLESWORULHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural hybridity. Below is a detailed comparison with analogous molecules:

Structural Analogues

Compound Name Key Structural Differences Biological Activity Key Findings
Target Compound 2-fluorobenzenesulfonamido, pyridin-4-yl triazole, propanamide Antibacterial, Antifungal High potency against E. coli (MIC: 2 µg/mL) and C. albicans (MIC: 4 µg/mL) .
4-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide Thiazole ring, longer alkyl chain, 4-fluoro substitution Anticancer Moderate activity against breast cancer cells (IC₅₀: 15 µM) due to thiazole’s electron-deficient core .
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chlorophenyl, sulfanyl group, methyl-triazole Kinase inhibition Inhibits EGFR kinase (IC₅₀: 0.8 nM) via enhanced hydrophobic interactions .
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl, pyrazole-oxane Antiviral Targets HIV protease (IC₅₀: 50 nM) but lower solubility due to CF₃ group .

Functional Group Impact

  • Sulfonamide vs. Sulfonyl Groups : Replacement of sulfonamide with sulfonyl (e.g., in CAS 922855-73-0) reduces antibacterial activity (MIC for E. coli increases to 16 µg/mL) but enhances thermal stability .
  • Triazole vs. Pyrazole : Triazole-containing compounds (e.g., target compound) show broader antifungal spectra compared to pyrazole analogues (e.g., ’s kinase inhibitor), which are selective for kinase targets .
  • Fluorine Positioning : 2-Fluoro substitution on benzene (target compound) improves cellular uptake vs. 4-fluoro (’s compound), which alters electronic distribution and reduces bioavailability .

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